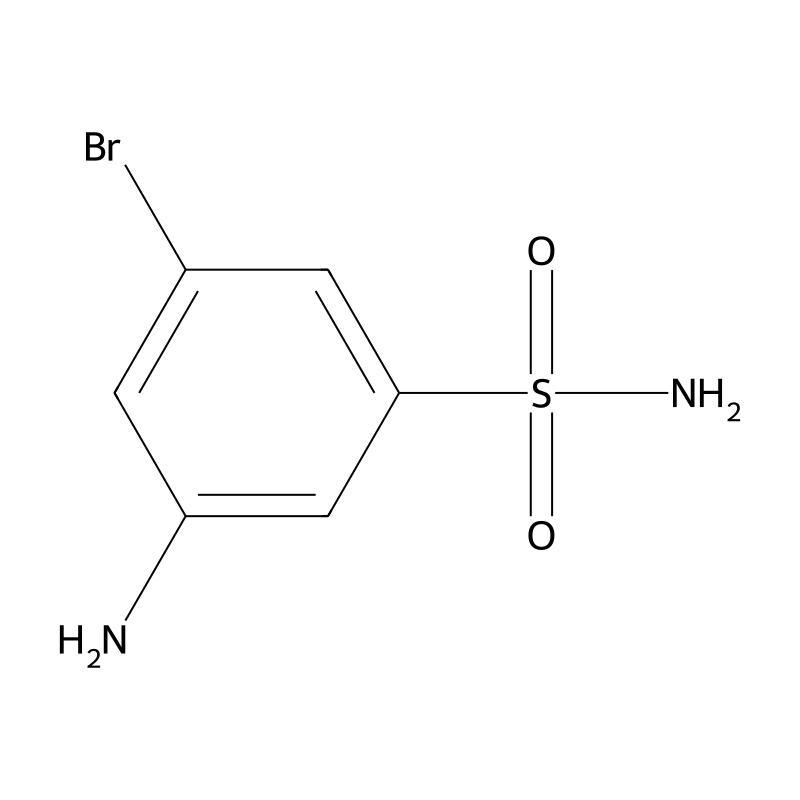

3-Amino-5-bromobenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Approaches and Applications of Sulfonimidates

Specific Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application: Sulfonimidates are organosulfur compounds that have seen a resurgence in interest as intermediates to access other important organosulfur compounds. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Methods of Application or Experimental Procedures: The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Results or Outcomes: Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

Specific Scientific Field: RSC Advances in Chemistry

Summary of the Application: Sulfenamides, sulfinamides, and sulfonamides are major groups of organosulfur compounds with sulfur–nitrogen bonds that have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .

3-Amino-5-bromobenzene-1-sulfonamide, with the chemical formula C₆H₇BrN₂O₂S, is a sulfonamide compound characterized by the presence of both an amino group and a bromine atom attached to a benzene ring. This compound belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The sulfonamide functional group (−SO₂NH₂) is well-known for its role in various pharmaceutical agents, notably antibiotics.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The amino group can be acylated to form amides, which can modify the compound's biological activity.

- Diazotization: Under acidic conditions, the amino group can be converted into a diazonium salt, facilitating further reactions such as coupling with other aromatic compounds.

These reactions highlight the compound's potential for synthetic modifications to enhance its properties or create derivatives.

The biological activity of 3-amino-5-bromobenzene-1-sulfonamide is primarily linked to its sulfonamide structure. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. Additionally, this compound may exhibit anti-inflammatory and analgesic properties, making it of interest in therapeutic applications beyond antibacterial activity.

Several synthesis methods have been documented for 3-amino-5-bromobenzene-1-sulfonamide:

- Nitration followed by Reduction: Starting from bromobenzenesulfonamide, nitration can introduce a nitro group at the 3-position, which can then be reduced to an amino group.

- Direct Amination: Reaction of 5-bromobenzenesulfonyl chloride with ammonia or an amine source can yield the desired sulfonamide directly.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when combined with suitable catalysts and solvents .

3-Amino-5-bromobenzene-1-sulfonamide has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing antibacterial agents and other therapeutic compounds.

- Chemical Research: Used in studies involving sulfonamide derivatives and their interactions.

- Agriculture: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 3-amino-5-bromobenzene-1-sulfonamide often focus on its binding affinity to target enzymes involved in bacterial metabolism. These studies help elucidate its mechanism of action as an antibiotic and its potential interactions with other drugs. Research indicates that modifications to the sulfonamide structure can significantly alter its pharmacokinetics and efficacy against various pathogens.

Several compounds share structural similarities with 3-amino-5-bromobenzene-1-sulfonamide. Here are some notable examples:

Each of these compounds exhibits unique properties and applications based on their structural differences. The presence of the bromine atom in 3-amino-5-bromobenzene-1-sulfonamide may enhance its lipophilicity and influence its interaction with biological targets compared to its analogs.